molecular formula C21H22ClN5O2S2 B305529 4-chloro-N-({4-ethyl-5-[(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

4-chloro-N-({4-ethyl-5-[(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

Cat. No. B305529
M. Wt: 476 g/mol
InChI Key: BIZKPEUBZYPOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-({4-ethyl-5-[(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development. This compound has a unique structure that makes it an attractive target for research in various fields.

Mechanism of Action

The mechanism of action of 4-chloro-N-({4-ethyl-5-[(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is not yet fully understood. However, it has been suggested that it may act by inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It may also act by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species, which play a role in cancer development and progression.
Biochemical and Physiological Effects:
4-chloro-N-({4-ethyl-5-[(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help protect cells from oxidative stress. Additionally, it has been found to have anti-inflammatory effects, which may help reduce inflammation in the body. It has also been found to have antimicrobial properties, which may help prevent the growth and spread of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-({4-ethyl-5-[(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for further research in cancer treatment and drug development. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 4-chloro-N-({4-ethyl-5-[(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide. One direction is to further investigate its mechanism of action and how it exerts its antitumor activity. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.

Synthesis Methods

The synthesis of 4-chloro-N-({4-ethyl-5-[(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is a complex process that involves multiple steps. The initial step involves the reaction of 4-chlorobenzoyl chloride with 4-ethyl-5-mercapto-4H-1,2,4-triazole in the presence of triethylamine. This reaction leads to the formation of 4-chloro-N-({4-ethyl-5-[(2-hydroxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide. The second step involves the reaction of this intermediate with 3-(methylsulfanyl)aniline in the presence of sodium hydride to form the final product.

Scientific Research Applications

4-chloro-N-({4-ethyl-5-[(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has shown potential in various research areas, including medicinal chemistry, drug development, and cancer research. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have anti-inflammatory, antioxidant, and antimicrobial properties.

properties

Product Name

4-chloro-N-({4-ethyl-5-[(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

Molecular Formula

C21H22ClN5O2S2

Molecular Weight

476 g/mol

IUPAC Name

4-chloro-N-[[4-ethyl-5-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C21H22ClN5O2S2/c1-3-27-18(12-23-20(29)14-7-9-15(22)10-8-14)25-26-21(27)31-13-19(28)24-16-5-4-6-17(11-16)30-2/h4-11H,3,12-13H2,1-2H3,(H,23,29)(H,24,28)

InChI Key

BIZKPEUBZYPOPU-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)SC)CNC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)SC)CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.